

# In Silico Modeling and Prediction of Interleukin-35 Efficacy: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FO-35

Cat. No.: B15601518

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the p35 (IL-12 $\alpha$ ) and EBI3 (Epstein-Barr virus-induced gene 3) subunits. Unlike the pro-inflammatory members of its family, IL-35 has emerged as a potent immunosuppressive cytokine, playing a crucial role in immune tolerance and the regulation of inflammatory responses. Produced primarily by regulatory T cells (Tregs) and regulatory B cells (Bregs), IL-35 mediates its effects by suppressing T-cell proliferation and promoting the conversion of conventional T cells into an IL-35-producing regulatory T cell population (iTreg35). Its therapeutic potential is being explored in a range of conditions, from autoimmune diseases to cancer. This technical guide provides an in-depth overview of the in silico modeling and prediction of IL-35 efficacy, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key biological and experimental pathways.

## Introduction to Interleukin-35 and In Silico Modeling

The therapeutic promise of IL-35 is significant, with preclinical studies demonstrating its ability to ameliorate autoimmune conditions such as experimental autoimmune encephalomyelitis (EAE) and colitis.<sup>[1][2]</sup> Conversely, in the tumor microenvironment, IL-35 can suppress anti-tumor immunity, making its blockade a potential cancer immunotherapy strategy.<sup>[3][4][5]</sup>

Given the complex and context-dependent roles of IL-35, predicting its efficacy in various pathological settings is a considerable challenge. In silico modeling offers a powerful approach to address this complexity. By integrating experimental data into mathematical and computational frameworks, these models can simulate the dynamics of IL-35 signaling, predict its impact on immune cell populations, and explore the potential outcomes of therapeutic interventions. This guide will delve into the signaling pathways of IL-35, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and explore in silico models for predicting its therapeutic effects.

## IL-35 Signaling Pathways

IL-35 signals through a unique set of receptors, which can be heterodimers or homodimers of IL-12R $\beta$ 2 and gp130 subunits. The downstream signaling cascade primarily involves the JAK-STAT pathway, with the specific STAT proteins activated depending on the cell type.<sup>[6]</sup>

In T cells, IL-35 can signal through IL-12R $\beta$ 2/gp130 heterodimers or homodimers of each chain, leading to the phosphorylation of STAT1 and STAT4.<sup>[7]</sup> In B cells, the IL-35 receptor complex can also involve IL-27R $\alpha$  (WSX-1), leading to the activation of STAT1 and STAT3.<sup>[6]</sup>

### Diagram: IL-35 Signaling in T Cells



[Click to download full resolution via product page](#)

IL-35 signaling pathway in T cells.

### Diagram: IL-35 Signaling in B Cells



[Click to download full resolution via product page](#)

IL-35 signaling pathway in B cells.

## Quantitative Efficacy Data of IL-35

The efficacy of IL-35 has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Efficacy of IL-35 in Preclinical Models of Autoimmune Disease

| Disease Model                                          | Treatment                                                    | Key Efficacy Readout                             | Result                                     | p-value       | Reference |
|--------------------------------------------------------|--------------------------------------------------------------|--------------------------------------------------|--------------------------------------------|---------------|-----------|
| DSS-induced Colitis (mice)                             | Recombinant IL-35                                            | Disease Activity Index (DAI)                     | Significant reduction in DAI score         | < 0.05        | [8]       |
| DSS-induced Colitis (mice)                             | Recombinant IL-35                                            | Colon Length                                     | Significantly less shortening of the colon | < 0.05        | [8][9]    |
| Collagen-Induced Arthritis (mice)                      | Recombinant IL-35 Fc fusion protein                          | Severity and onset of arthritis                  | Significant reduction                      | Not specified | [6]       |
| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | Adoptive transfer of Treg cells and spinal delivery of IL-35 | Facial stimulus-evoked pain and spontaneous pain | Significant reduction                      | Not specified | [1]       |

Table 2: Role and Efficacy of IL-35 Blockade in Preclinical Cancer Models

| Cancer Model                            | Intervention                                    | Key Efficacy Readout  | Result                       | p-value       | Reference |
|-----------------------------------------|-------------------------------------------------|-----------------------|------------------------------|---------------|-----------|
| B16 Melanoma (mice)                     | Treg-specific deletion of IL-35                 | Tumor size            | Significantly smaller tumors | Not specified | [4]       |
| B16 Melanoma (mice)                     | Anti-IL-35 neutralizing antibody                | Tumor growth          | Significant inhibition       | Not specified | [4]       |
| Pancreatic Ductal Adenocarcinoma (mice) | IL-35 deficiency                                | Tumor growth          | Significantly reduced        | Not specified | [10]      |
| Pancreatic Cancer (mice)                | IL-35- neutralizing antibodies with gemcitabine | Microvascular density | Considerably reduced         | Not specified | [3][11]   |

Table 3: Clinical Correlation of IL-35 Levels with Disease

| Disease                                    | Patient Cohort | Key Finding           | Correlation                                | p-value       | Reference            |
|--------------------------------------------|----------------|-----------------------|--------------------------------------------|---------------|----------------------|
| Colon Cancer                               | 186 patients   | IL-35 negative tumors | Lower Disease-Free and Overall Survival    | < 0.001       | Not found            |
| Rheumatoid Arthritis                       | 55 patients    | Serum IL-35 levels    | Negatively correlated with ESR and DAS28   | < 0.01        | <a href="#">[12]</a> |
| Acute Respiratory Distress Syndrome (ARDS) | Adult patients | Plasma IL-35 levels   | Positively correlated with PaO2/FiO2 ratio | Not specified | <a href="#">[13]</a> |

## Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of IL-35 efficacy.

### Protocol 1: In Vitro T-Regulatory Cell Suppression Assay

This assay measures the ability of a regulatory T cell population to suppress the proliferation of conventional T cells (T<sub>conv</sub>), a key function of IL-35-producing Tregs.

Diagram: T-Regulatory Cell Suppression Assay Workflow



[Click to download full resolution via product page](#)

Workflow for an in vitro Treg suppression assay.

**Methodology:**

- **Cell Isolation:**
  - Prepare a single-cell suspension from mouse spleen or human peripheral blood mononuclear cells (PBMCs).
  - Isolate CD4+ T cells using magnetic-activated cell sorting (MACS) with CD4 microbeads.
  - Separate CD4+ T cells into CD25+ (Treg) and CD25- (Tconv) populations by fluorescence-activated cell sorting (FACS). Purity should be >95%.[\[14\]](#)
- **Labeling of Tconv Cells:**
  - Resuspend Tconv cells at 1-10 x 10<sup>6</sup> cells/mL in PBS.
  - Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 2.5-5 µM.
  - Incubate for 10-15 minutes at 37°C, protected from light.
  - Quench the reaction by adding 5 volumes of ice-cold culture medium (RPMI + 10% FBS).
  - Wash the cells three times with culture medium.
- **Co-culture:**
  - Plate the CFSE-labeled Tconv cells at a constant number (e.g., 5 x 10<sup>4</sup> cells/well) in a 96-well round-bottom plate.
  - Add Treg cells at varying ratios (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv). Include a control with no Treg cells.
  - Add anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio to stimulate T cell proliferation.[\[15\]](#)
- **Incubation:**
  - Incubate the plate for 3-5 days at 37°C in a humidified 5% CO<sub>2</sub> incubator.

- Analysis:
  - Harvest the cells and stain with a viability dye and antibodies for CD4.
  - Acquire data on a flow cytometer.
  - Gate on live, CD4+ T cells and analyze the CFSE fluorescence histogram. Proliferation is indicated by a decrease in CFSE intensity as the dye is diluted with each cell division.

## Protocol 2: In Vivo Administration of IL-35 in a Mouse Model of Colitis

This protocol describes the induction of colitis in mice and the administration of recombinant IL-35 to assess its therapeutic efficacy.

### Methodology:

- Animals:
  - Use 8-10 week old BALB/c mice.
- Induction of Colitis:
  - Provide mice with drinking water containing 4% (w/v) dextran sulfate sodium (DSS) for 7 consecutive days to induce acute colitis.[16]
- IL-35 Administration:
  - From day 2 to day 5 of DSS administration, inject mice intraperitoneally with 2 µg of recombinant mouse IL-35 daily.[9]
  - A control group should receive intraperitoneal injections of a vehicle control (e.g., PBS).
- Efficacy Assessment:
  - Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

- On day 7, sacrifice the mice and collect colon tissue.
- Measure the length of the colon.
- Fix a portion of the colon in 10% formalin for histological analysis (H&E staining) to assess inflammation and crypt damage.
- Homogenize another portion of the colon to measure cytokine levels (e.g., IL-6, TNF- $\alpha$ , IL-10) by ELISA or quantitative RT-PCR.<sup>[9]</sup>

## Protocol 3: Quantification of IL-35 in Serum by ELISA

This protocol outlines the steps for measuring the concentration of IL-35 in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA).

Methodology:

- Plate Preparation:
  - Use a 96-well microplate pre-coated with a capture antibody specific for human IL-35.
- Assay Procedure:
  - Add 100  $\mu$ L of standards (with known IL-35 concentrations) and serum samples to the wells. Incubate for 90 minutes at 37°C.
  - Aspirate the liquid and wash the plate three times with wash buffer.
  - Add 100  $\mu$ L of a biotinylated detection antibody specific for IL-35 to each well. Incubate for 60 minutes at 37°C.
  - Aspirate and wash the plate three times.
  - Add 100  $\mu$ L of Avidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C.
  - Aspirate and wash the plate five times.

- Add 90 µL of TMB substrate reagent. Incubate for 15 minutes at 37°C in the dark. A blue color will develop in proportion to the amount of IL-35.
- Add 50 µL of stop solution to each well. The color will change to yellow.
- Read the optical density (OD) at 450 nm using a microplate reader.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- Data Analysis:
  - Generate a standard curve by plotting the OD values of the standards against their known concentrations.
  - Calculate the concentration of IL-35 in the samples by interpolating their OD values from the standard curve.

## In Silico Modeling of IL-35 Efficacy

In silico modeling provides a framework for understanding the complex dynamics of IL-35 and predicting its therapeutic effects.

## Mathematical Modeling of IL-35 in the Tumor Microenvironment

A mathematical model using a system of partial differential equations (PDEs) has been developed to simulate the role of IL-35 in promoting tumor growth.[\[22\]](#)[\[23\]](#)[\[24\]](#) This model incorporates the interactions between tumor cells, immune cells (MDSCs, CD8+ T cells, Tregs), and cytokines (including IL-35 and VEGF).

Diagram: In Silico Modeling Workflow for IL-35 Efficacy Prediction



[Click to download full resolution via product page](#)

Workflow for in silico modeling of IL-35 efficacy.

### Key Components of the Model:

- Tumor Growth: Modeled as logistic growth, influenced by immune cell interactions.
- Immune Cell Dynamics: Equations describing the proliferation, activation, and suppression of different immune cell populations.
- Cytokine Diffusion and Interaction: PDEs to model the spatial and temporal distribution of cytokines and their binding to cell surface receptors.

### Predictions from the Model:

- The model can be used to simulate the effects of anti-IL-35 therapy.
- Simulations have suggested that continuous infusion of an anti-IL-35 drug may be more effective at reducing tumor load than intermittent injections.[\[22\]](#)[\[23\]](#)
- The model also predicts that the efficacy of anti-IL-35 treatment may be greater in tumors that produce higher levels of IL-35.[\[22\]](#)[\[23\]](#)

## Other In Silico Approaches

- Ordinary Differential Equation (ODE) Models: These models can be used to describe the temporal dynamics of the IL-35 signaling pathway within a single cell, focusing on the kinetics of protein phosphorylation and gene expression.
- Molecular Docking and Dynamics: These computational techniques can be used to predict the binding affinity of IL-35 to its various receptor complexes and to design molecules that can modulate these interactions.
- Systems Biology and Network Analysis: These approaches can integrate large-scale 'omics' data (e.g., transcriptomics, proteomics) to construct comprehensive network models of the immune response, allowing for the identification of key nodes and pathways influenced by IL-35.

## Conclusion and Future Directions

The immunosuppressive properties of IL-35 position it as a promising therapeutic target for a wide range of diseases. In silico modeling, in conjunction with robust experimental validation, provides a powerful toolkit for dissecting the complex biology of IL-35 and accelerating the development of novel therapies. The integration of quantitative preclinical and clinical data into increasingly sophisticated computational models will be crucial for optimizing dosing strategies, predicting patient responses, and ultimately translating the therapeutic potential of IL-35 into clinical reality. Future work should focus on developing multi-scale models that can bridge the gap from molecular interactions to whole-organism physiology, thereby providing a more holistic understanding of IL-35 efficacy.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Regulatory T Cells and Their Derived Cytokine, Interleukin-35, Reduce Pain in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-35 recombinant protein reverses inflammatory bowel disease and psoriasis through regulation of inflammatory cytokines and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Interleukin-35 limits anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-35 as an Emerging Player in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-35: Structure, Function and Its Impact on Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The composition and signaling of the IL-35 receptor are unconventional - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Anti-inflammatory effect of interleukin-35 in mice with colitis and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IL35 hinders endogenous antitumor T-cell immunity and responsiveness to immunotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-35: New Target for Immunotherapy Targeting the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Potential therapeutic effects of interleukin-35 on the differentiation of naïve T cells into Helios+Foxp3+ Tregs in clinical and experimental acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. REGULATORY T CELL SUPPRESSION IS POTENTIATED BY TARGET T CELLS IN A CELL CONTACT, IL-35- AND IL-10-DEPENDENT MANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effect of interleukin-35 in mice with colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. msesupplies.com [msesupplies.com]
- 18. Human IL-35 ELISA Kit (A1469) [antibodies.com]
- 19. Human IL-35 ELISA Kit (A75539) [antibodies.com]
- 20. Human IL-35 ELISA Kit (EEL067) - Invitrogen [thermofisher.com]
- 21. Human IL-35(Interleukin 35) ELISA Kit - Elabscience® [elabscience.com]
- 22. Mathematical modeling of Interleukin-35 promoting tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mathematical Modeling of Interleukin-35 Promoting Tumor Growth and Angiogenesis | PLOS One [journals.plos.org]
- 24. journals.plos.org [journals.plos.org]
- To cite this document: BenchChem. [In Silico Modeling and Prediction of Interleukin-35 Efficacy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601518#in-silico-modeling-and-prediction-of-fo-35-efficacy>]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)